molecular formula C24H25ClN4OS B13420648 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one

Cat. No.: B13420648
M. Wt: 453.0 g/mol
InChI Key: MDQHOEPLOWZSDL-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one, commonly known as Ziprasidone, is a second-generation antipsychotic with the molecular formula C₂₁H₂₁ClN₄OS and a molecular weight of 412.94 g/mol . Its structure features a benzisothiazole ring linked via a piperazinyl-ethyl chain to a 6-chloro-oxindole core, with a unique 1-methylethylidene substituent enhancing conformational stability .

Pharmacological Activity
Ziprasidone acts as a dual serotonin (5HT₂A) and dopamine (D₂) receptor antagonist, contributing to its efficacy in treating schizophrenia and bipolar disorder . Its high affinity for 5HT₂A receptors (Ki = 0.42 nM) exceeds that for D₂ receptors (Ki = 4.8 nM), minimizing extrapyramidal side effects compared to typical antipsychotics .

Synthesis and Formulation The compound is synthesized via nucleophilic substitution between a halogenated oxindole intermediate and 3-(1-piperazinyl)-1,2-benzisothiazole, often using acetonitrile as a solvent . To enhance stability, Ziprasidone is formulated as a hydrochloride monohydrate (patented in 1993) or a mesylate trihydrate, which improves solubility for parenteral administration .

Properties

Molecular Formula

C24H25ClN4OS

Molecular Weight

453.0 g/mol

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-3-propan-2-ylidene-1H-indol-2-one

InChI

InChI=1S/C24H25ClN4OS/c1-15(2)22-18-13-16(19(25)14-20(18)26-24(22)30)7-8-28-9-11-29(12-10-28)23-17-5-3-4-6-21(17)31-27-23/h3-6,13-14H,7-12H2,1-2H3,(H,26,30)

InChI Key

MDQHOEPLOWZSDL-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2=C(C=C(C(=C2)CCN3CCN(CC3)C4=NSC5=CC=CC=C54)Cl)NC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

The preparation of this compound generally involves the following key stages:

  • Synthesis of 6-chloro-5-(2-chloroethyl)indolin-2-one Intermediate:

    • Starting from 6-chloro-5-(2-chloroacetyl)indolin-2-one, reduction is performed using trifluoroacetic acid and triethylsilane at 55-60°C for about 6 hours to yield the 6-chloro-5-(2-chloroethyl)indolin-2-one intermediate.
  • Formation of the Piperazinyl-Substituted Intermediate:

    • 3-(Piperazin-1-yl)benzo[d]isothiazole is reacted with the 6-chloro-5-(2-chloroethyl)indolin-2-one in the presence of sodium iodide and sodium carbonate in water, heated to approximately 95-105°C for 14-16 hours. This nucleophilic substitution forms the core piperazinyl-ethyl linkage.
  • Introduction of the Isopropylidene Group:

    • The isopropylidene (1-methylethylidene) moiety on the indolin-2-one ring is introduced through a condensation reaction, typically involving acetone or related reagents under controlled conditions (specific details are less commonly disclosed but are consistent with ketal or enamine formation chemistry).
  • Purification and Crystallization:

    • The crude product is purified by recrystallization using solvents such as isopropanol and water mixtures. Methane sulfonic acid is often used to form the mesylate salt, which crystallizes as a trihydrate form, enhancing stability and purity.

Detailed Preparation Process (Example Protocol)

Step Reagents and Conditions Description Outcome
1 6-chloro-5-(2-chloroacetyl)indolin-2-one, trifluoroacetic acid, triethylsilane, 55-60°C, 6 h Reduction of chloroacetyl to chloroethyl group 6-chloro-5-(2-chloroethyl)indolin-2-one intermediate
2 3-(piperazin-1-yl)benzo[d]isothiazole, sodium iodide, sodium carbonate, water, 95-105°C, 14-16 h Nucleophilic substitution forming piperazinyl linkage Intermediate with piperazinyl-ethyl substitution
3 Isopropylidene introduction (acetone or equivalent) Formation of 3-(1-methylethylidene) moiety on indolinone Target compound core structure
4 Methane sulfonic acid, isopropanol/water, 25-85°C Formation of mesylate salt trihydrate, crystallization Pure, crystalline mesylate trihydrate salt

Purification and Characterization

  • The purification involves multiple washing and filtration steps at controlled temperatures (25-85°C) to remove impurities.
  • The final product is characterized by:
    • High-performance liquid chromatography (HPLC) purity > 99.9%
    • Particle size distribution optimized for pharmaceutical formulation (Dv(50) ~ 24.7 μm)
    • Powder X-ray diffraction (PXRD) patterns confirming crystalline mesylate trihydrate form.

Reaction Conditions and Yields

Reaction Step Temperature (°C) Time (hours) Yield (%) Purity (HPLC %)
Reduction of chloroacetyl 55-60 6 Not specified individually -
Piperazinyl substitution 95-105 14-16 ~85-90 (crude) -
Mesylate salt formation and crystallization 25-85 1-2 per step 36-57 g isolated (scale dependent) 99.9+

Note: Exact yields vary depending on scale and purification protocols.

Research Data and Analytical Results

  • PXRD patterns confirm the crystalline nature of the mesylate trihydrate salt, essential for consistent bioavailability and stability.
  • HPLC chromatograms show a single major peak with minimal impurities.
  • Particle size distribution data ensures suitability for formulation into tablets or capsules.
  • The process is reproducible and scalable, suitable for industrial pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, with temperature and pH being critical factors .

Major Products Formed

Major products formed from these reactions include various oxidized and reduced derivatives of the parent compound, which can have different pharmacological properties .

Mechanism of Action

The mechanism of action of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one involves its interaction with various neurotransmitter receptors in the brain. It functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps in alleviating symptoms of schizophrenia and bipolar disorder . Additionally, it inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Impurities

Key impurities and analogs identified during Ziprasidone synthesis (e.g., in ) highlight structural modifications that alter pharmacological profiles:

Compound Name / ID Structural Difference from Ziprasidone Pharmacological Implication Reference
Impurity B Lacks oxindole core; only benzisothiazole-piperazine Reduced receptor affinity due to absence of indole moiety
Impurity C Oxindole oxidized to indole-2,3-dione Potential loss of D₂ antagonism due to altered conformation
Impurity D Piperazinyl-ethyl replaced with chloroethyl Eliminates 5HT₂A/D₂ binding; inactive as antipsychotic
Compound 41 () Triazino-indole core with bromophenyl group Unrelated receptor targets (not a benzisothiazole derivative)

Key Findings :

  • The oxindole and benzisothiazole moieties are critical for dual receptor antagonism. Structural deviations (e.g., Impurity C and D) result in diminished activity .
  • Impurity B, a synthesis intermediate, lacks therapeutic utility but is monitored for quality control .
Salt Forms and Derivatives

Different salt forms of Ziprasidone optimize stability and bioavailability:

Salt Form Key Properties Advantages Reference
Hydrochloride Monohydrate Water solubility: 0.3 mg/mL (pH 7.4) Stable crystalline form; preferred for oral tablets
Mesylate Trihydrate Enhanced solubility (≥10 mg/mL in water) Suitable for intramuscular injection
Acyl Prodrugs () Esterified oxindole (e.g., acetyl derivatives) Improved lipophilicity and absorption; hydrolyzed to active form in vivo

Key Findings :

  • Mesylate salts address the poor aqueous solubility of the free base, enabling injectable formulations for acute agitation .
  • Prodrug strategies (e.g., acyl derivatives) enhance oral bioavailability but require enzymatic activation .
Receptor Affinity Comparison with Other Atypical Antipsychotics
Compound 5HT₂A Affinity (Ki, nM) D₂ Affinity (Ki, nM) Selectivity Ratio (5HT₂A/D₂) Reference
Ziprasidone 0.42 4.8 11.4
Risperidone (Reference) 0.16 3.1 19.4 N/A
Olanzapine (Reference) 4.0 31 0.13 N/A

Key Findings :

  • Ziprasidone’s high 5HT₂A/D₂ ratio aligns with reduced extrapyramidal effects, similar to risperidone but distinct from olanzapine .
  • confirms its potent 5HT₂A antagonism, which correlates with efficacy against negative symptoms of schizophrenia.

Research Findings and Clinical Implications

  • Stability: The hydrochloride monohydrate form exhibits superior stability over anhydrous forms, critical for long-term storage .
  • Analytical Methods : Reverse-phase HPLC () is validated for quantifying Ziprasidone in formulations, ensuring batch consistency .
  • Impurity Control : Impurities B–E are rigorously monitored (<0.1% in final product) to maintain safety and efficacy .

Biological Activity

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one, commonly known as Ziprasidone, is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. This compound exhibits a range of biological activities that are of significant interest in pharmacological research.

Chemical Structure

The chemical structure of Ziprasidone can be represented as follows:

  • Molecular Formula: C24H25ClN4OS
  • Molecular Weight: 452.9995 g/mol

The structural formula highlights the presence of a benzisothiazole moiety and a piperazine ring, which are critical for its pharmacological properties.

Ziprasidone's mechanism of action involves multiple pathways:

  • Dopamine Receptor Antagonism: It primarily acts as an antagonist at dopamine D2 receptors, which helps alleviate psychotic symptoms.
  • Serotonin Receptor Modulation: It also influences serotonin receptors (5-HT2A and 5-HT1A), contributing to its efficacy in mood stabilization.
  • Reuptake Inhibition: The compound inhibits the reuptake of serotonin and norepinephrine, enhancing neurotransmitter availability in the synaptic cleft.

Antipsychotic Effects

Ziprasidone has been shown to effectively reduce both positive and negative symptoms of schizophrenia. Clinical studies indicate that it is comparable to other atypical antipsychotics in terms of efficacy but with a distinct side effect profile.

Cardiovascular Effects

Research indicates that Ziprasidone may have effects on cardiac function, particularly concerning QT interval prolongation. Monitoring is recommended for patients with pre-existing heart conditions due to this potential side effect.

Antidepressant Properties

Some studies suggest that Ziprasidone may possess antidepressant-like effects, making it a candidate for treating depressive episodes in bipolar disorder. This is attributed to its action on serotonin receptors.

Case Studies and Research Findings

StudyFindings
Clinical Trial on Schizophrenia A randomized controlled trial demonstrated that patients receiving Ziprasidone showed significant improvement in PANSS scores compared to placebo .
QT Interval Study A cohort study assessed the cardiovascular safety profile of Ziprasidone, revealing a statistically significant increase in QTc interval but within acceptable limits for most patients .
Bipolar Disorder Treatment A meta-analysis indicated that Ziprasidone was effective in reducing manic symptoms in bipolar patients with a lower incidence of weight gain compared to other antipsychotics .

Pharmacokinetics

Ziprasidone is administered orally or via intramuscular injection. It has a bioavailability of approximately 60% when taken orally. The drug undergoes extensive hepatic metabolism primarily through the cytochrome P450 system (CYP3A4).

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including coupling steps using reagents like phosphorus oxychloride (POCl₃) for activating intermediates. For example, refluxing in ethanol or acetonitrile facilitates heterocycle formation . Microwave-assisted methods or solvent-free conditions can enhance yields and reduce reaction times . Optimization requires monitoring reaction parameters (temperature, solvent polarity) and using chromatographic purification to isolate intermediates.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify substituent positioning and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is typical for pharmacological studies).
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute structural confirmation, as demonstrated in similar compounds .

Q. How should researchers determine the stability of this compound under varying physicochemical conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature gradients (e.g., 4°C, 25°C, 40°C) over weeks.
  • pH buffers (e.g., pH 3–9) to assess hydrolysis susceptibility.
  • Light exposure (ICH Q1B guidelines). Monitor degradation via HPLC and compare retention times against fresh samples .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, incubation times). Validate findings by:

  • Replicating assays with standardized protocols (e.g., MTT assay for cytotoxicity).
  • Confirming compound stability during experiments (e.g., pre-testing solubility in DMSO/PBS).
  • Cross-referencing with orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .

Q. How can computational models predict the pharmacokinetic and pharmacodynamic properties of this compound?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes to targets like dopamine receptors. Combine with:

  • ADMET prediction tools (e.g., SwissADME) to estimate absorption, metabolism, and toxicity.
  • Molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. What experimental approaches quantify the binding affinity and selectivity of this compound to neurotransmitter receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]-spiperone for dopamine D₂ receptors) to measure IC₅₀ values.
  • Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics (ka/kd) with immobilized receptor proteins.
  • Functional Assays (e.g., cAMP accumulation) to assess agonist/antagonist activity .

Methodological Considerations Table

Research AspectKey TechniquesEvidence References
Synthesis OptimizationMicrowave-assisted reactions, reflux in acetonitrile
Structural CharacterizationNMR, X-ray crystallography, HPLC-MS
Stability ProfilingAccelerated degradation studies under varied pH/temperature
Binding Affinity MeasurementRadioligand assays, SPR, molecular docking
Pharmacokinetic PredictionADMET tools, molecular dynamics simulations

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